molecular formula C14H12BrFO B3287261 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene CAS No. 842167-64-0

2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene

Cat. No.: B3287261
CAS No.: 842167-64-0
M. Wt: 295.15 g/mol
InChI Key: BVUKMFDMRFVYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Benzyloxymethylation: The benzyloxy group can be introduced through a Williamson ether synthesis, where benzyl alcohol reacts with a suitable alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include dehalogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzyloxy group can enhance the compound’s binding affinity to these targets, while the halogen atoms can influence its reactivity and stability. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Benzyloxy)methyl)-1-chloro-4-fluorobenzene
  • 2-((Benzyloxy)methyl)-1-bromo-4-chlorobenzene
  • 2-((Benzyloxy)methyl)-1-iodo-4-fluorobenzene

Uniqueness

2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both bromine and fluorine atoms allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the benzyloxy group enhances its solubility and interaction with biological targets, making it valuable in medicinal chemistry.

Properties

IUPAC Name

1-bromo-4-fluoro-2-(phenylmethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-14-7-6-13(16)8-12(14)10-17-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUKMFDMRFVYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-((Benzyloxy)methyl)-1-bromo-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.